

Introduction: The Structural Elucidation Ch

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-8-chloro-1,5-naphthyridine
Cat. No.:	B1338266

3-Bromo-8-chloro-1,5-naphthyridine is a halogenated heterocyclic compound with a rigid, planar structure. Naphthyridine cores are prevalent in many organic molecules, and their chemical properties are well-studied. ¹H NMR spectroscopy is the cornerstone technique for this purpose, providing precise information about the electronic environment of each proton. This guide moves beyond a simple protocol, delving into the causal reasoning behind experimental choices and providing a self-validating framework for data analysis.

Theoretical Framework and Spectral Prediction

A robust analysis begins with a prediction of the spectrum based on fundamental principles. This allows for a more confident assignment of the experimental signals.

The Parent Scaffold: 1,5-Naphthyridine

The analysis of a substituted aromatic system should begin with the parent compound. The ¹H NMR spectrum of 1,5-naphthyridine serves as our baseline for understanding the chemical shifts of the ring protons.

- H2/H6: Most deshielded due to proximity to a nitrogen atom.
- H4/H8: Also significantly deshielded by the adjacent nitrogen.
- H3/H7: Least deshielded of the ring protons.

The Influence of Halogen Substituents

The introduction of bromine at the C3 position and chlorine at the C8 position breaks the molecule's symmetry and significantly alters the electronic landscape of the ring.

- Electronegativity and Inductive Effects: Both chlorine and bromine are highly electronegative atoms that withdraw electron density from the aromatic ring. This generally deshields nearby protons, shifting their signals downfield.
- Resonance Effects: As halogens, they also possess lone pairs of electrons that can be donated into the π -system (+M, or positive mesomeric/resonance effect). For halogens, the inductive effect typically dominates, but the resonance effect cannot be ignored.[4][5]
- Anisotropic Effects: The circulation of electrons within the aromatic rings generates a "ring current" that strongly deshields the external protons, further modulating the chemical shifts.[5]

Predicted ¹H NMR Spectrum of 3-Bromo-8-chloro-1,5-naphthyridine

Based on these principles, we can predict the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) for the four remaining aromatic protons.

Caption: Numbering of **3-Bromo-8-chloro-1,5-naphthyridine**.

Predicted Chemical Shifts and Multiplicities:

- H2: This proton is alpha to a nitrogen atom and ortho to the bromine substituent. The strong deshielding from the nitrogen will be the dominant factor.
- H4: This proton is gamma to N1 and ortho to the bromine. It will be deshielded by the nitrogen and will appear as a doublet due to coupling with H2.
- H6: This proton is alpha to N5 and ortho to the chlorine atom. Similar to H2, it will be strongly deshielded by the nitrogen. It will appear as a doublet due to coupling with H2.

- H7: This proton is beta to N5 and meta to the chlorine atom. It will be the most upfield of the four protons and will appear as a doublet due to coupling.

The expected coupling constants are:

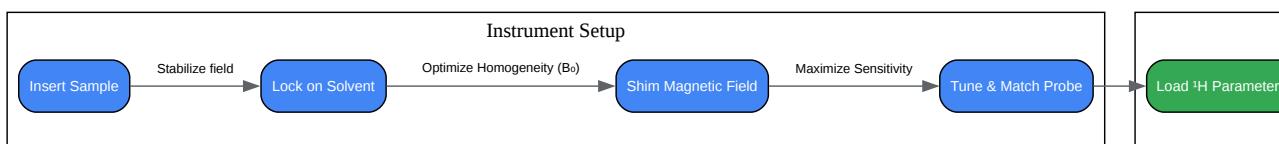
- 3J (ortho coupling, e.g., H6-H7): ~6-8 Hz
- 4J (meta coupling, e.g., H2-H4): ~2-3 Hz

Table 1: Predicted ^1H NMR Data for **3-Bromo-8-chloro-1,5-naphthyridine**

Proton	Predicted δ (ppm)	Multiplicity
H2	8.8 - 9.1	d (doublet)
H4	8.2 - 8.5	d (doublet)
H6	8.6 - 8.9	d (doublet)
H7	7.6 - 7.9	d (doublet)

Note: These are estimations. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: A Self-Validating Workflow


The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and data acquisition. The following protocol is designed to ensure reproducibility and self-validation.

Sample Preparation

- Material & Solvent Selection:
 - Weigh approximately 10-15 mg of **3-Bromo-8-chloro-1,5-naphthyridine**. Using a sufficient amount ensures a good signal-to-noise ratio without overloading the detector.
 - Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl_3) is a common first choice for moderately polar compounds. Add a small amount of Tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).^[7]
- Dissolution & Transfer:
 - Dissolve the sample in a clean, dry vial with approximately 0.7 mL of the chosen deuterated solvent.^{[7][8]}
 - Crucial Step (Homogeneity): Ensure all solid material is dissolved. Suspended particles severely degrade spectral resolution by distorting the magnetization.
 - Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
- Final Check:
 - The final sample height in the tube should be approximately 4-5 cm, ensuring it resides entirely within the detection coil of the NMR probe.^[9]
 - Cap the NMR tube securely and label it clearly.

Data Acquisition Workflow

The following steps are for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

[Click to download full resolution via product page](#)

Caption: Standard workflow for ^1H NMR data acquisition.

- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl_3). This compensates for any magnetic field drift during the experiment.
 - Shimming: The magnetic field is adjusted (shimmed) to maximize its homogeneity across the sample volume. This is critical for achieving sharp peaks.
 - Tuning and Matching: The probe is tuned to the ^1H frequency and matched to the spectrometer's electronics to ensure maximum signal transmission.
- Acquisition Parameters:
 - Spectral Width (sw): Set to a range that encompasses all expected signals, typically from -1 to 11 ppm for routine ^1H NMR.[12]
 - Pulse Width (p1): Use a calibrated 90° pulse for maximum signal in a single scan. For routine qualitative spectra, a 30° or 45° pulse can be used.
 - Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative ^1H spectra. For accurate integration (quantitative analysis), a longer delay is often required.
 - Number of Scans (ns): For a ~10-15 mg sample, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.
 - Receiver Gain (rg): The receiver gain is automatically adjusted (rga) to optimize the use of the analog-to-digital converter (ADC) without causing clipping.

Data Processing and Structural Verification

The raw data collected is the Free Induction Decay (FID), a time-domain signal. This must be converted into the familiar frequency-domain spectrum.

[Click to download full resolution via product page](#)

Caption: The workflow for processing raw NMR FID data.

- Apodization (Weighting): The FID is multiplied by a mathematical function. An exponential function is commonly used to improve the signal-to-noise ratio.
- Fourier Transformation (FT): This is the core step that converts the time-domain FID into the frequency-domain spectrum.[18]
- Phase Correction: The transformed spectrum is phased to ensure all peaks are purely absorptive (positive and symmetrical). This can be done automatically or manually.
- Baseline Correction: A polynomial function is applied to flatten the spectral baseline, which may be distorted.[16]
- Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. All other chemical shifts are reported relative to this standard.[18]
- Analysis:
 - Peak Picking: Identify the precise chemical shift of each signal maximum.
 - Integration: The area under each signal is integrated. The relative ratios of these integrals correspond directly to the relative number of protons in each signal. For example, aliphatic signals should integrate to a 1:1:1:1 ratio.
 - Coupling Constant Measurement: The distance (in Hz) between the split lines of a multiplet is measured to determine the J-coupling constants, which are characteristic of the chemical group.

By comparing the experimental chemical shifts, integrals, and coupling patterns to the predictions in Table 1, a confident and unambiguous assignment can be made.

References

- G. A. Morris, "NMR Data Processing," Encyclopedia of Spectroscopy and Spectrometry, 2017. [https://vertexaisearch.cloud.google.com/grounding-redirect/AUZIYQHHuIK6vbUOpjx8IU76CuLxBCoG3qRdnSphnJwCfwySSN2UcMQkcy5p4Ld5U9VALQSETFJ_xjhrczWLsXs15UQTPMiSsAaHy_2J95bLr_xatWnFFGConKRnJOEuSHbvSpT4rv0lwRhBs137FFQuGVDkL2krfs1Q3A1ePlypoff5NrgitJt0B-27F8Q==]
- JEOL USA, "Optimizing NMR Processing: Techniques and Best Practices," JEOL USA Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjlbUVhUf9Tfycq6OXLE2dfodKb50JkCB2dzb6M1Py4oWLgpBUjbrh08XGEP4ZSSeNJEUn3WUj3-KWYc_UekNt_GCjP1]
- The MetaRbolomics Project, "NMR data handling and (pre-)processing," The MetaRbolomics Book. [https://vertexaisearch.cloud.google.com/grounding-redirect/AUZIYQFjhZ3ufp3M6DU3DOYlI88_z7i3crUQDkkwpcm_7G25o6bbnGqG8uI6GMJcWIWYhTQhX-IC4-kGF4xwrXY6oSDH5XWbNvx-Y0XN8jVcFCP9GgKou8Fftc8ES-2WfYzUoPggCElwx6zSPz3K3zuNDMBWngFxbJtAEW_9TtEMxztQYKxZfLWOL3SoERFREcBjsOeqfqP8XHFc==]
- J. A. Gearheart, "Analysis of NMR spectra using digital signal processing techniques," University of Louisville Thesis, 2006. [https://vertexaisearch.cloud.google.com/grounding-redirect/AUZIYQFOZCs3xpe7ea4tJlkghQ10LJfdop7NZU0cwMQB7zCA6AZ2BarBCyQ1Lon33m4bzbs0K2-3aL1j6QRxRqLtUiegJANHafewMm4lHtG1B80zdM6Kj1abiYwM09Ciho5xrvK0aOFbZ3Mfx8dW5u_WQVBw1T5faV7jzSO4jK8UaB6-eBbwI627_LZn]
- A. Frontier, "How to Get a Good 1H NMR Spectrum," University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-redirect/AUZIYQGC2fNHJ3m6zHdSwVrn10VTYoDPkpfUrX0B3l1aeWoh1laBAWP8evkUjger0aoB6pKMdsW73h4qlBvigXLcX-Eb5btizWZNzmacSwJcbBWE1ds4uKdV7IP5UIQGQ6ZD7zVZiH2MI3fQzkfsw_umlKFYEzhjyRw==]
- ResearchGate, "The ^1H and ^{13}C NMR spectra of free 1,5-naphthyridine ligand and after its coordination...," ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-redirect/AUZIYQFTNsqNhUaXMFfR1SamFPPedZ4J4uEsJ53Jc6joT9nD8kyCgD0d5xQJE8f-HJc73v_r813tRXOENsUk9rdGV52eJ1Y_zWoyR44f-TXUjukRhJZfcWO2LaJHgofjuBg224eiVfKINT4Tn6rAG5nqaD4QxIAEbP_YFePV5vGf6J8iR2OMRqxXQu0wWWMgUDANwx-Dnp9bncyJux3oN2Inej]
- ResearchGate, "NMR Data Processing," ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQO8Zo_BhrKYl_KDQEbtIxiXbnFgszyWnWxNCu9cYgIMQQJBchDiDRgNaXjzsU4k2pLjptzaKyoH_qFi6nV4UwveJ8TcmspnNiKsOR_xNfx-gQo48PppgObwVPlg]
- MDPI, "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," MDPI. [<https://vertexaisearch.cloud.google.com/grounding-redirect/AUZIYQHFLBzQEp-CslyXRBGBuLOHWiXdrDUE10ZLsrb17ReUSjPRbkBsD35wAAqNorslu7X8baGILxCWJlVocC8nOh1Cmz2rGd4SdtAll>]
- University of Leicester, "NMR Sample Preparation," University of Leicester. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQhvTLb-G0FIIHqlaPuqCxxMfRFYT9IPaTpfln5ZEtutQoWLIkov7Z4MK1grq2ag6r6QgQ2qVQ==>]
- Beaudry Group, "Routine 1H NMR Guidelines," Oregon State University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQCiPzwcjOOOGyKKM0VxJqebBg_UrC4IkEejubzFnpNnYyCqe74sqK0jllp8iM3rDFgVZFg_6JZo2h7ny_HALT6RL4LdZayM_fAp15OL7HmU7s8LKzK5t17g==]
- J. Ralph et al., "Acquiring 1 H and 13 C Spectra," Wiley Online Library, 2018. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZI-70Vbau8JJH0oETLjbjk_02H4n5EKxeutpT6YkZ_i9ghrmFhcBsnzI6wU3X-etrRLiua1kPplGd69ERoKqiwHDT1bpgEQiPHI_zBusCxRUmBFGaRPz2c]
- Bruker, "1H NMR Protocol for Beginners DRX-400," Bruker. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1pN-boL75p4t_euOjWEEz9ocBY8TaL_V3_mKGcwPGEWRGOSluHeP1InPvBpyMPcf3fRsZydr7LhKVS4iU94iuCmVRfQD0s4tME1bpIffWBz2GrJQr]
- Revue Roumaine de Chimie, "ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][14][19]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4tsnBpUjLte074ZKA6UVcF-U0OGQbOPaDH-UMHqMkz9kAxQzNj3n9cHNZxpDBIJSxK07xf5gMdc3vMJSxwG97urA7yOSvwJegA02M287YsZ4as9lF7ybzHUX5-PdKXJpglbadKKS-pY7va2Z4jw">https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4tsnBpUjLte074ZKA6UVcF-U0OGQbOPaDH-UMHqMkz9kAxQzNj3n9cHNZxpDBIJSxK07xf5gMdc3vMJSxwG97urA7yOSvwJegA02M287YsZ4as9lF7ybzHUX5-PdKXJpglbadKKS-pY7va2Z4jw]
- ETH Zurich, "NMR Sample Preparation," ETH Zurich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH7APGT8py9hUe2f5iBxTj8FsjAbZp6PTIC6shIA2eUIQTXZT2qAQ0pMYI4KDJuVmyZUtXVkcsgKT_3g9RRLgmLI3u7LrpoLzun2gunVrc7SjQxrekRJChLAT9KK78KD]
- J. A. Buckley, "Distinguishing chlorine and bromine by 1 H- 13 C HSQC," University of Wisconsin-Madison, 2016. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCKDzuYFJuzghycGI0C_KhCJeJ_2xDmzCkDSABYmLB5ZHMvWKOfgjU70tv-DPYsna2BK4S3PecdBVsjvhrx5XMmwX8PX0rRiUhmfsPZX8QnY0whdZLW1aE6ISNbZM00kumi6QhCSvVVsYjxhBcc041fd-q1gySIX72PNQ==]
- UTHSCSA, "Step-by-step procedure for NMR data acquisition," UTHSCSA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIY6mpLynNii7mHaVr_NrcnYe98181YnyOi3ZpioEhcmC4j4VkjgrYKxxLUZgNu5IC9xf6nJAzcAUj2yZlwinGMKZJAmPerTiST1o8yILbj01B88jzqZDGw]
- ChemicalBook, "4-Hydroxy-1,5-naphthyridine(5423-54-1) 1H NMR spectrum," ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5aUwr5mbsyx1MgPN9sQb73JfnLDsm9kBakxDeFG9W0JIBuXn-NGrLQHKIXCpeqXziic-KRMKabNdaRgRVU5aSpvR67QwO0p>zy9VPh5c8f6R_qyhFbCRRVThoFxLQGK4qwqksDbo3y1J15x]
- Iowa State University, "NMR Sample Preparation," Chemical Instrumentation Facility, Iowa State University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxav2gCvmtsDdfuTTWky4dfjDeY58M5MP8mg7cAq9Eh1mYSIJ5r2kXyYI_NlcGmRFnWUNLNlgXHYY_8ePT-ldrF5FsKtn-dZSRMtM5a8Se58NE==]
- R. J. Abraham et al., "Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling," Modgraph, 2004. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUTx34MRQjiWaMj6YwXxExBvVb9z7CBCT94ndWhW0DWBPMuVwOxXtiVyVE2cC7iYQ7Wxj_IKmzzUDg9SB22MV2fsMuEBu3l]
- The Journal of Organic Chemistry, "1,5-Naphthyridine and Some of Its Alkyl Derivatives," The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCKmoLRjmEdBxV1UIW71wqQACnpSu6psteBfHGKj_FlvfzRvCzWBO7yku3oppou6JblpJzZU_15UFDkR-KrOVkhRyzwPuRa]
- Nanalysis, "Guide: Preparing a Sample for NMR analysis – Part I," Nanalysis, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/QWajUioVwVoFKcLPWYQ33ORfD3JCIFJCevidsJ0QWAVI6r2GRw-triRyMzKFaHZTi24beuW3CYeGu0PQEvrK_bV_hMaH0l5GTArcBsgP6CT_hyp]
- Canadian Journal of Chemistry, "A simple 1H nmr conformational study of some heterocyclic azomethines," Canadian Journal of Chemistry, 1970. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHolbg4Vls8_g2uHNrrOGjRQ1NlsPFLdh9UWUuGEEhvn8vY4CPE3Z_raUz3DL5DfxG9c4yoBJbyEtLBgq73rH4Sm1yaSKZCGFOq]

- ResearchGate, "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction," ResearchGate
- ChemicalBook, "1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum," ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1QpOv7JIJmJSNUQxWoW25qFGFp2FKcZUA8CJkujslYvXCPax4p0Fn5RRAL0_QNzXaw-UanipsneAWwYODw3Pbf98ry4JLJz1gmihub]
- ATB, "1,5-Naphthyridine | C8H6N2 | MD Topology | NMR | X-Ray," ATB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1QpOv7JIJmJSNUQxWoW25qFGFp2FKcZUA8CJkujslYvXCPax4p0Fn5RRAL0_QNzXaw-UanipsneAWwYODw3Pbf98ry4JLJz1gmihub]
- Reddit, "What is the effect of a chlorine group on aromatic protons?," r/NMRspectroscopy, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfaTL0jvynYFqxCXmH6oFxciVN2ZhaFrqzQCddMmxxoYwbbLle6hZZACgy-X3Gao5UvNCam-UrbwXHrx80bKiekB81an4XV-ZdmiRLUJbH8jHlt6tO54sq9p7hCxtJeAio1yq_FYx_UOkizsZn6esayYUrRaqBOLpSTTYVymgxdE5-6_ufV3wPDUXPVsNTOeYgCxIC3rwTDUNPsyC]
- Journal of the Chemical Society, Perkin Transactions 2, "Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj8RglOTrgsGfOv_9dTB8ZS5oOE4b2_KJ0WFphtGdyZadNh8oK9Ox3h9Bkp1REOubMyvloQFm6Ax6YUgHRietmfkIJL_llvr2OUmeUz6OP3e7KAKNNU4KtBYhmTtgabmMKwsLhjrDHgA==]
- Chemistry LibreTexts, "Spectroscopy of Aromatic Compounds," Chemistry LibreTexts, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-9XWmxgbzsZmDhmMBPU7GeAPIKM-JGzJ_vxTzoVcVmuvJhe0kh5cXetGFKYZSzHm70G5smTy2LxjD5xmWkoCbcQnnkgtWT74om6Rlg-IZPq85mVU3qb7cfIWGsBDGzylgZxWAFKja9DMq-ITAHKjxaCmf4L-w4-_PbTpqFq6Q-zeLbV4FA99ZwBeQ9lo6q-C5lwbl5GssonVe0XDIU282yyZ-L0pxbiM]
- ChemicalBook, "1,8-Naphthyridine(254-60-4) 1H NMR spectrum," ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbyjY_TpV4pjNLfW29KQ3OQmXVAHCqBwcVEGZgKXXyXqinQu1QDXHQc1oDWsOg9gMz_3vLnxsUEsJnygfs3se_faz6GJb0xnIBzViY9Y7TNpqmS6AQDk=]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,5-Naphthyridine | C8H6N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To [chem.rochester.edu]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 15. ir.library.louisville.edu [ir.library.louisville.edu]
- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 17. researchgate.net [researchgate.net]
- 18. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Structural Elucidation Challenge]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/naphthyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Gu

Ontario, CA 91761,

Phone: (601) 213-44

Email: info@benchc